3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride
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Overview
Description
3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is often used in various chemical and biological research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride typically involves the reaction of 2,4-dichlorobenzyl chloride with thiosemicarbazide under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The final product is obtained as a hydrochloride salt by treating the thiazole derivative with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiazole derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiolate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dichlorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid
- 3,4-dichlorophenyl methyl sulfone
Uniqueness
Compared to similar compounds, 3-[(2,4-dichlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the thiazole ring. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-imine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.ClH/c11-8-2-1-7(9(12)5-8)6-14-3-4-15-10(14)13;/h1-5,13H,6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDHPAFOGGCJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=CSC2=N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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